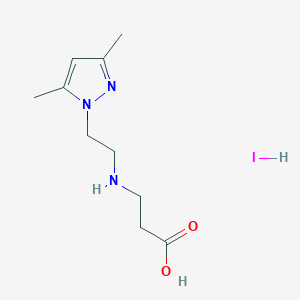
4-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride is a chemical compound with the molecular formula C12H17ClN2O4S. It is known for its applications in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a piperazine ring, a sulfonyl group, and a benzoic acid moiety, making it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride typically involves the reaction of 4-chloromethylbenzoic acid with N-methylpiperazine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the chloromethyl group, forming the desired product. The reaction is usually carried out in a suitable solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced production costs. The use of nanofiltration membranes to remove by-products and unreacted starting materials further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is a key intermediate in the synthesis of pharmaceutical drugs, particularly those targeting cancer and other diseases.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The piperazine ring and sulfonyl group play crucial roles in binding to target proteins, thereby modulating their activity. This compound is known to inhibit certain enzymes and receptors, leading to therapeutic effects in various diseases .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors
Uniqueness
4-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride is unique due to its specific structural features, which allow for selective binding to target proteins. Its versatility in undergoing various chemical reactions and its role as an intermediate in the synthesis of biologically active compounds make it a valuable compound in pharmaceutical research and development .
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)sulfonylbenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S.ClH/c1-13-6-8-14(9-7-13)19(17,18)11-4-2-10(3-5-11)12(15)16;/h2-5H,6-9H2,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDZZZCTOJIPIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(Benzyloxy)phenyl]methanaminium chloride](/img/structure/B7855772.png)









![5-(5-chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid hydrochloride](/img/structure/B7855849.png)
![5-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)pentanoic acid hydrochloride](/img/structure/B7855854.png)
![2-Aminobenzo[d]thiazol-6-ol hydrobromide](/img/structure/B7855862.png)

